Benzimidazole derivatives are a class of compounds known for their diverse biological activities, including their potential use in the treatment of various diseases. Among these, 5-Amino-4-bromo-benzimidazole and its related compounds have garnered attention due to their promising applications in the medical field. These compounds have been studied for their antitumor properties and their ability to inhibit key enzymes involved in disease progression, such as α-glucosidase and urease12.
In the context of cancer treatment, 5a has demonstrated significant efficacy in inhibiting the growth of breast cancer cells. It has been shown to cause G1-phase cell cycle arrest and apoptosis in vitro and to reduce tumor volume in vivo in nude mice models. The compound's ability to target and inhibit critical signaling pathways in cancer cells, along with its apoptotic effects, underscores its potential as a novel therapeutic agent for breast cancer treatment1.
Beyond its antitumor effects, 5-Amino-4-bromo-benzimidazole derivatives have also been investigated for their ability to inhibit enzymes such as α-glucosidase and urease. These enzymes are implicated in the pathogenesis of diabetes and peptic ulcers, respectively. Certain derivatives have shown potent inhibitory activity against these enzymes without exhibiting cytotoxicity towards non-cancerous cells. This dual inhibitory capacity, coupled with a non-toxic profile, suggests that these compounds could serve as potential dual inhibitors for managing conditions like diabetes and peptic ulcers. The most potent inhibitors among these derivatives have been identified, and in silico studies have been conducted to understand their binding interactions with the active site of the urease enzyme2.
5-Amino-4-bromo-benzimidazole is synthesized from 4-bromo-1,2-diaminobenzene through various chemical pathways, highlighting its synthetic versatility. Its classification as a benzimidazole derivative underscores its significance in pharmacology and biochemistry, particularly for its potential therapeutic applications against diseases such as cancer and diabetes.
The synthesis of 5-Amino-4-bromo-benzimidazole can be achieved through several methods:
The molecular structure of 5-Amino-4-bromo-benzimidazole features:
The benzimidazole core provides a planar structure that facilitates interactions with biological targets through hydrogen bonding and π-stacking interactions. The presence of the amino group enhances solubility in polar solvents, which is beneficial for biological assays.
5-Amino-4-bromo-benzimidazole participates in various chemical reactions:
The mechanism of action for 5-Amino-4-bromo-benzimidazole primarily involves its role as an inhibitor of key cellular pathways:
Studies indicate that derivatives of this compound can induce apoptosis via JNK-mediated pathways, enhancing its potential as a multitarget anticancer agent.
5-Amino-4-bromo-benzimidazole exhibits several notable physical and chemical properties:
The compound's stability under various pH conditions makes it suitable for biological applications, while its solubility profile enhances its bioavailability.
5-Amino-4-bromo-benzimidazole has diverse scientific applications:
The compound systematically named as 4-Bromo-1H-benzo[d]imidazol-5-amine (CAS Registry Number: 177843-26-4) features a benzimidazole core—a fused bicyclic system comprising benzene and imidazole rings. Its molecular formula is C7H6BrN3, with a molecular weight of 212.05 g/mol [6]. The bromine atom occupies position 4 (equivalent to position 6 in alternative numbering), while the amino group resides at position 5 (historically noted as position 7) [7]. This positional designation is critical due to the inherent asymmetry of the benzimidazole scaffold [9].
Tautomerism manifests uniquely in this molecule:
Table 1: Tautomeric Forms of 5-Amino-4-bromo-benzimidazole
Tautomer | Structural Features | Stabilization Conditions |
---|---|---|
Amino (Predominant) | -NH2 at C5; H at N1 | Crystalline state; neutral aqueous solutions |
Imino (Minor) | =NH group between C5-C6; H at N3 | Polar aprotic solvents; elevated temperatures |
Single-crystal X-ray diffraction reveals a monoclinic lattice with space group P21/c. The molecule adopts a near-planar conformation (dihedral angle < 5° between rings), facilitating dense intermolecular packing [7]. Key bonding parameters include:
Hydrogen bonding dominates the supramolecular architecture:
Table 2: Hydrogen Bonding Parameters in the Crystal Lattice
Donor | Acceptor | Distance (Å) | Angle (°) | Interaction Type |
---|---|---|---|---|
N1-H | N3 | 2.89 | 156 | Intermolecular chain |
C5-NH₂ | Br | 3.12 | 142 | Bifurcated, intramolecular |
C5-NH₂ | π-system | 3.31 | - | N-H···π interaction |
¹H NMR (DMSO-d6, 400 MHz):
¹³C NMR (DMSO-d6, 100 MHz):
IR spectroscopy (KBr, cm⁻¹):
Electron ionization mass spectrometry (EI-MS, 70 eV) of 5-Amino-4-bromo-benzimidazole (m/z 212 [M]⁺) exhibits characteristic fragmentation:
Table 3: Major Fragmentation Pathways in EI-MS
m/z | Relative Intensity (%) | Ion Assignment | Fragmentation Mechanism |
---|---|---|---|
212 | 15.2 | [M]⁺ | Molecular ion |
195 | 8.7 | [M-NH2]⁺ | Direct amino group loss |
133 | 100.0 | [M-Br]⁺ | Bromine radical elimination |
117 | 42.3 | [M-Br-NH2]⁺ | Ammonia loss from m/z 133 |
106 | 35.8 | [M-Br-HCN]⁺ | Hydrogen cyanide elimination |
89 | 18.6 | C6H5N⁺ | Cyclopentadienyl-imine fragment |
76 | 12.4 | C5H6N⁺ | Pyrrole/vinylimidazole fragment |
The molecule exhibits two protonation sites:
Computational models (DFT/B3LYP/6-311+G**) predict the following protonation states:
The amino group’s pKa (12.53±0.30) reflects significant resonance stabilization with the benzimidazole π-system, reducing basicity compared to aniline (pKa 4.6). Conversely, N3 protonation is facilitated by the electron-donating amino group, making it more basic than unsubstituted benzimidazole (pKa 5.6) [6] [7].
Thermal stability:
Solution stability:
Inert atmosphere stability:
Photostability:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: